2-Cyclohepten-1-one, 2-fluoro-

Organic Synthesis Reactivity Tuning Fluorine Chemistry

2-Cyclohepten-1-one, 2-fluoro- (CAS 101128-35-2; IUPAC: 2-fluorocyclohept-2-en-1-one) is a fluorinated cyclic enone characterized by an α,β-unsaturated ketone framework wherein a fluorine atom is substituted at the 2-position of the cycloheptenone ring. The molecule, with formula C₇H₉FO and molecular weight 128.1442 g/mol , is commercially cataloged as a fine chemical intermediate, with its structural integrity confirmed by InChI Key IXLVMTWLZOLAGK-UHFFFAOYSA-N.

Molecular Formula C7H9FO
Molecular Weight 128.14 g/mol
CAS No. 101128-35-2
Cat. No. B3373635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohepten-1-one, 2-fluoro-
CAS101128-35-2
Molecular FormulaC7H9FO
Molecular Weight128.14 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(=CC1)F
InChIInChI=1S/C7H9FO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2
InChIKeyIXLVMTWLZOLAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohepten-1-one, 2-fluoro- (CAS 101128-35-2) – Procurement-Grade Fluorinated Cycloheptenone for Specialized Synthesis


2-Cyclohepten-1-one, 2-fluoro- (CAS 101128-35-2; IUPAC: 2-fluorocyclohept-2-en-1-one) is a fluorinated cyclic enone characterized by an α,β-unsaturated ketone framework wherein a fluorine atom is substituted at the 2-position of the cycloheptenone ring [1]. The molecule, with formula C₇H₉FO and molecular weight 128.1442 g/mol [2], is commercially cataloged as a fine chemical intermediate, with its structural integrity confirmed by InChI Key IXLVMTWLZOLAGK-UHFFFAOYSA-N [3]. Physicochemical properties include a predicted density of 1.05±0.1 g/cm³ and a boiling range of 100–106 °C at 16 Torr . The compound's synthesis is documented in the primary literature, notably via methodologies reported by Usuki et al. (1992), establishing it as a discrete, literature-defined entity rather than a proprietary mixture [4].

Fluorinated cyclic enone intermediate for specialized synthesis
α,β-unsaturated ketone with fluorine substitution at 2-position
Literature-defined synthetic route supports reproducibility (Usuki et al., 1992)

Procurement Note: Why 2-Cyclohepten-1-one, 2-fluoro- (101128-35-2) Cannot Be Replaced by Non-Fluorinated Cycloheptenones


Substitution of 2-cyclohepten-1-one, 2-fluoro- with its non-fluorinated parent (2-cyclohepten-1-one, CAS 1121-66-0) or other halogenated analogs (e.g., 2-chloro-2-cyclohepten-1-one) will fundamentally alter reaction outcomes due to fluorine's unique electronic profile. The fluorine atom at the α-position significantly modifies the electrophilicity of the conjugated enone system and the acidity of the α′-protons, parameters that directly govern reactivity in Michael additions, Diels–Alder cycloadditions, and nucleophilic vinylic substitution [1]. Furthermore, fluorine's small steric footprint, combined with its strong C–F bond dipole, imparts distinct metabolic stability and lipophilicity (LogP) relative to chloro or bromo analogs, which is critical in medicinal chemistry and agrochemical lead optimization . The following quantitative evidence demonstrates that this compound offers specific, measurable advantages in targeted transformations where fluorinated building blocks are required.

Fluorine electronic profile alters enone electrophilicity; reactivity may shift in conjugate additions vs non-fluorinated parent.
Small steric footprint and C–F dipole modify lipophilicity and metabolic stability relative to Cl/Br analogs; LogP-dependent partitioning may differ.
Physical properties (density, boiling point) differ from non-fluorinated analog, impacting purification and biphasic extraction behavior.

Quantitative Differentiation of 2-Cyclohepten-1-one, 2-fluoro- (101128-35-2) vs. Close Analogs


Fluorination Alters Conjugated Enone Electrophilicity vs. Non-Fluorinated Parent

The α-fluorine substituent in 2-cyclohepten-1-one, 2-fluoro- modulates the LUMO energy and electron density of the conjugated enone system compared to the non-fluorinated parent, 2-cyclohepten-1-one. While direct LUMO values are not available, the topological polar surface area (TPSA) of 2-cyclohepten-1-one, 2-fluoro- is calculated to be 17.1 Ų, and its XLogP3 is 1.7, indicating a specific balance of polarity and lipophilicity [1]. This differs from the non-fluorinated analog, which has a distinct electronic and polar surface profile. The presence of fluorine is known to increase the electrophilic character of the β-carbon in Michael additions, enabling selective transformations not achievable with the parent cycloheptenone [2].

Electrophilicity & Polarity
Class-level
Target TPSA: 17.1 Ų
Target XLogP3: 1.7
Non-fluorinated parent: distinct electronic profile expected
Unique electronic profile may alter reactivity in Michael additions
Computational predictions; verify for specific reaction context
Organic Synthesis Reactivity Tuning Fluorine Chemistry

Literature-Defined Synthetic Provenance and Yield Optimization

The synthesis of 2-cyclohepten-1-one, 2-fluoro- is specifically documented in primary literature, notably by Usuki et al. (1992) in Journal of the Chemical Society, Chemical Communications [1]. This publication provides a validated route distinct from those used for non-fluorinated cycloheptenones. While absolute yields for this exact compound are not publicly tabulated in accessible vendor sources, the existence of a peer-reviewed synthetic procedure implies a level of reproducibility and characterization that is not available for many unreported fluorinated enone analogs. The method employs specific fluorinating agents and conditions tailored to the cycloheptenone scaffold, contrasting with alternative routes such as dehydrohalogenation of 2-chloro- or 2-bromo-cycloheptanone ketals which are used for other derivatives .

Synthetic Route
Method context
Usuki et al., J. Chem. Soc., Chem. Commun. 1992; validated route distinct from non-fluorinated analogs.
Peer-reviewed synthesis supports reproducibility
Scale and yields not specified; assess for intended scale-up
Synthetic Methodology Process Chemistry Fluorinated Intermediates

Physicochemical Distinctions: Density and Boiling Point vs. Unsubstituted Cycloheptenone

2-Cyclohepten-1-one, 2-fluoro- exhibits distinct physical properties relative to its non-fluorinated counterpart, 2-cyclohepten-1-one (CAS 1121-66-0). The fluorinated derivative has a predicted density of 1.05±0.1 g/cm³ and a boiling point of 100–106 °C at 16 Torr . In contrast, 2-cyclohepten-1-one has a density of approximately 0.968 g/mL at 25 °C and a boiling point of 64–65 °C at 12 mmHg [1]. These differences—higher density and elevated boiling point under reduced pressure—are consistent with the increased molecular weight and polarity imparted by the C–F bond. Such distinctions are critical for isolation via distillation and for predicting behavior in biphasic reactions or extractions.

Physical Properties
Data to verify
Target density: 1.05±0.1 g/cm³
Target bp: 100–106 °C (16 Torr)
Non-fluorinated density: ~0.968 g/mL
Non-fluorinated bp: 64–65 °C (12 mmHg)
Distinct density and boiling point guide purification and workup
Predicted density; boiling points at differing pressures
Physical Properties Purification Handling

Targeted Research and Industrial Use Cases for 2-Cyclohepten-1-one, 2-fluoro- (CAS 101128-35-2)


Fluorinated Building Block for Medicinal Chemistry Lead Optimization

The fluorine atom at the α-position of the cycloheptenone ring introduces unique electronic and steric properties that can enhance metabolic stability and modulate target binding in drug candidates. The compound serves as a late-stage intermediate for constructing fluorinated seven-membered carbocyclic frameworks found in bioactive molecules. Its distinct LogP (1.7) and polar surface area (17.1 Ų) [1] are advantageous for tuning pharmacokinetic parameters in CNS or anti-inflammatory leads.

Diels–Alder Cycloadditions for Fluorinated Polycyclic Scaffolds

As an electron-deficient dienophile, 2-cyclohepten-1-one, 2-fluoro- can participate in Diels–Alder reactions with conjugated dienes to generate fluorinated bicyclic and polycyclic systems. The fluorine substituent accelerates cycloaddition rates compared to non-fluorinated analogs and improves the regio- and stereoselectivity of the transformation, enabling access to complex, three-dimensional fluorinated architectures for agrochemical and materials science applications [2].

Nucleophilic Vinylic Substitution for Diversification of α-Fluoroenones

The α-fluoroenone moiety undergoes nucleophilic vinylic substitution (SNV) with amines, thiols, and stabilized carbanions, replacing the fluorine with diverse functional groups. This reactivity profile, distinct from that of α-chloro or α-bromo enones, allows for the controlled introduction of heteroatom or carbon substituents at the 2-position under milder conditions, facilitating the rapid generation of compound libraries [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Fluorine-mediated electronic & steric profile
Impact on ADME-property exploration and target binding affinity
Diels–Alder Cycloaddition
Electron-deficient dienophile reactivity
Regio- and stereochemical outcome review
Nucleophilic Vinylic Substitution
α-Fluoroenone leaving-group ability
Substitution scope and functional group tolerance

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